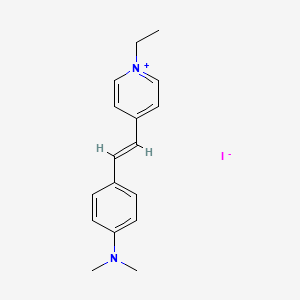

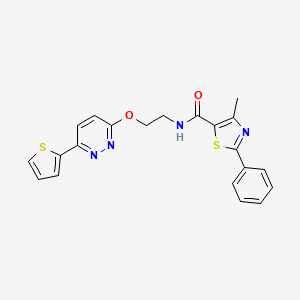

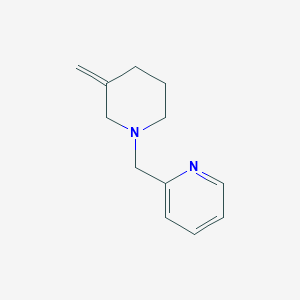

![molecular formula C14H18N2O5 B2522150 1-(叔丁氧羰基)-6-甲氧基-2,3-二氢-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 2225146-25-6](/img/structure/B2522150.png)

1-(叔丁氧羰基)-6-甲氧基-2,3-二氢-1H-吡咯并[2,3-b]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" is a chemical entity that is likely to be of interest in the field of organic chemistry due to its structural features, which include a pyrrolopyridine core, a tert-butoxycarbonyl protective group, and a methoxy substituent. This compound may be relevant in the synthesis of various heterocyclic compounds or as an intermediate in pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups like tert-butoxycarbonyl (Boc) to shield functional groups during reaction sequences. For instance, tert-butyl esters of pyrrole carboxylic acids have been synthesized and reacted with singlet oxygen to yield peroxidic intermediates, which can further react to form various pyrrole derivatives, as seen in the synthesis of prodigiosin precursors . Similarly, tert-butyl 2-oxopiperidine-1-carboxylate has been used as a starting material to synthesize thienopyridine derivatives, indicating the versatility of tert-butyl protected intermediates in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule often features specific conformations and intermolecular interactions. For example, a related pyrrolidine derivative exhibits an envelope conformation with the tert-butyl carbonate and methoxyphenyl groups arranged on the same side of the pyrrolidinone ring . Another compound, tert-butyl 4-methoxypyrrolidine-2-carboxylic acid, also adopts an envelope conformation, with specific dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group . These structural analyses provide insights into the conformational preferences of the tert-butyl and methoxy groups in such compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl protected compounds can be diverse. For example, tert-butyl esters of pyrrole carboxylic acids can undergo reactions with singlet oxygen to form 5-substituted pyrroles . Diaza-1,3-dienes with tert-butoxycarbonyl protection can react with enamines in a solvent-dependent manner, leading to various products through cycloaddition or addition/cyclization pathways . These studies demonstrate the potential reactivity patterns that could be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural characteristics and intermolecular interactions. For instance, the presence of tert-butyl groups can influence the solubility and steric properties of a molecule . The methoxy group can affect the electronic properties and participate in hydrogen bonding . Additionally, the pyrrolopyridine core may contribute to the compound's stability and reactivity towards electrophiles . Understanding these properties is crucial for manipulating the compound in a laboratory setting and predicting its behavior in various chemical environments.

科学研究应用

有机合成和化学转化

该化合物及其衍生物在有机合成中至关重要,尤其是在吡咯前体的形成和单线态氧反应的研究中。例如,3-甲氧基-2-吡咯羧酸的叔丁酯可以与单线态氧反应,产生与亲核试剂偶联生成5-取代吡咯的过氧化中间体。这些产物可作为神红素的前体,包括A环取代类似物 (Wasserman 等人,2004)。此外,已经探索了氨基酸的叔丁氧羰基保护的N-羧基酸酐在碱存在下的二聚反应化学,形成吡咯烷类似物,这突出了该官能团在合成复杂有机分子中的多功能性 (Leban & Colson,1996)。

作用机制

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the release or protection of amines.

Action Environment

The action of the compound may be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group . Additionally, the presence of other molecules could influence the compound’s interactions with its targets.

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-9(12(17)18)7-8-5-6-10(20-4)15-11(8)16/h5-6,9H,7H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPOFCHCGFTVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=C1N=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

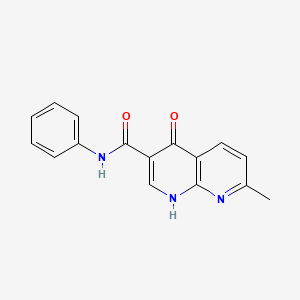

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)

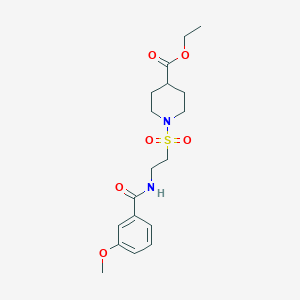

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

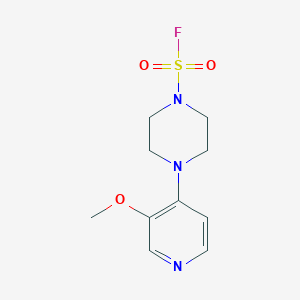

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)